molecular formula C7H7Cl2NO B1352563 (2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS No. 374800-25-6

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No. B1352563
M. Wt: 192.04 g/mol
InChI Key: YYRIQTLBJWWQMZ-UHFFFAOYSA-N
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Description

“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is 1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the hydroxyl group.


Physical And Chemical Properties Analysis

“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.04 and its molecular formula is C7H7Cl2NO .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of various compounds related to "(2,4-Dichloro-6-methylpyridin-3-yl)methanol." For instance, the synthesis and characterization of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde were studied, leading to the isolation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This compound was characterized using techniques such as mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds, indicating the diverse potential of related compounds in chemical research and material science (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Solvatochromism Studies

The thermo-solvatochromism of various betaine dyes in aqueous alcohol mixtures has been explored, providing insights into solvent effects on molecular properties. Studies have treated thermo-solvatochromic data according to modified models that consider the presence of water–alcohol species in solution, highlighting the complex interactions between solvents and solutes and their effects on molecular behavior. This research underscores the significance of solvent environment on the properties of chemical compounds and can inform applications in sensors, molecular electronics, and other fields (Tada, Silva, & Seoud, 2003).

Crystal Structure Analysis

Further research into related compounds, such as the co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, has been conducted. The study revealed the crystal and molecular structure of these compounds, contributing to the field of crystallography and material science. Understanding the crystal structures of such compounds can aid in the design of new materials with specific properties for applications in electronics, catalysis, and more (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).

Safety And Hazards

The safety data sheet for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Therefore, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(2,4-dichloro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRIQTLBJWWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429405
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

CAS RN

374800-25-6
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4-dichloro-6-methylnicotinate (9) (8.04 g, 34.3 mmol) was dissolved in THF (40 mL) and added to a stirred suspension of LAH (6.52 g, 0.170 mmol) in THF (80 mL) at −78° C. The mixture was stirred for 6 hours at this temperature and for 1 hour at −30° C. followed by cautious treatment with water (5.5 mL), 15% aqueous NaOH (5.5 mL) and water (16.5 mL) with vigorous stirring. The mixture was warmed to room temperature and filtered. The white precipitate was washed liberally with ethyl acetate. The combined organic portions were dried (MgSO4) and concentrated under vacuum to afford 6.40 g (97%) of (10) as a colorless oil which solidified on standing: LCMS (MH+, 192).
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Five
Yield
97%

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